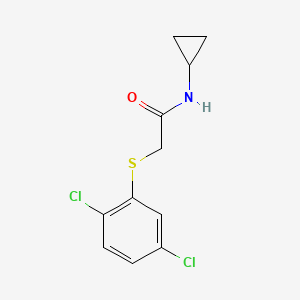
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide is an organic compound characterized by the presence of a cyclopropyl group, a dichlorophenyl group, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide typically involves the reaction of 2,5-dichlorothiophenol with cyclopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps are as follows:
Formation of 2,5-dichlorothiophenol: This can be synthesized by the chlorination of thiophenol using chlorine gas or a chlorinating agent.
Reaction with cyclopropylamine: The 2,5-dichlorothiophenol is then reacted with cyclopropylamine in the presence of a base such as sodium hydroxide to form the intermediate product.
Acylation with chloroacetyl chloride: The intermediate is then acylated using chloroacetyl chloride to yield n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the cyclopropyl group or to convert the thioether to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, de-cyclopropylated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism by which n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclopropyl-2-((2,4-dichlorophenyl)thio)acetamide
- n-Cyclopropyl-2-((2,6-dichlorophenyl)thio)acetamide
- n-Cyclopropyl-2-((2,5-difluorophenyl)thio)acetamide
Uniqueness
n-Cyclopropyl-2-((2,5-dichlorophenyl)thio)acetamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positioning can result in distinct biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
793730-86-6 |
|---|---|
Molecular Formula |
C11H11Cl2NOS |
Molecular Weight |
276.2 g/mol |
IUPAC Name |
N-cyclopropyl-2-(2,5-dichlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C11H11Cl2NOS/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) |
InChI Key |
IIUIZMAFAQGYGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CSC2=C(C=CC(=C2)Cl)Cl |
solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


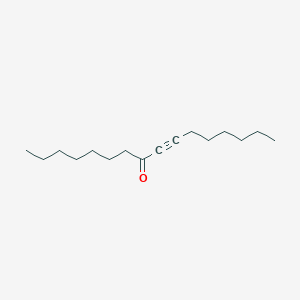
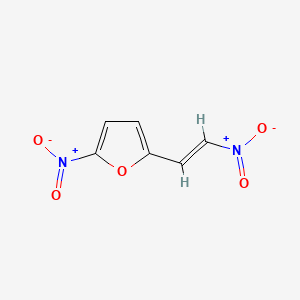
![N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14160670.png)
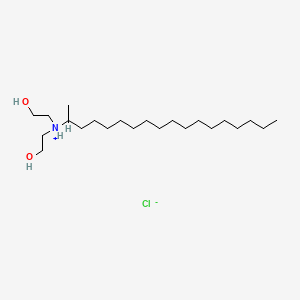
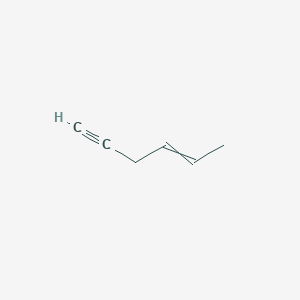
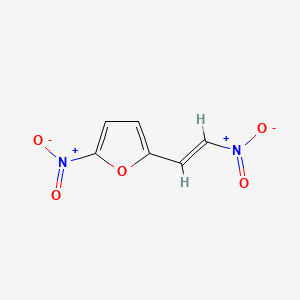
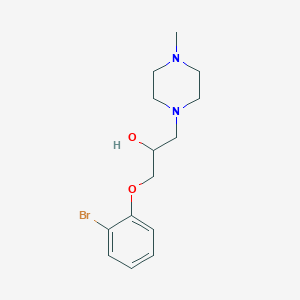
![1-(3,4-Dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14160713.png)
![5-ethylsulfanyl-11-methyl-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14160721.png)
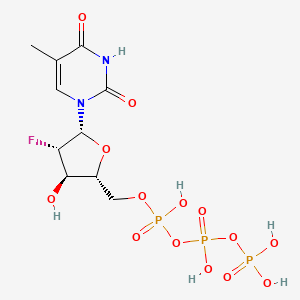


![methyl 3-({[(3R)-4-(4-methoxyphenyl)-3-methylpiperazin-1-yl]acetyl}amino)-5-methyl-1H-indole-2-carboxylate](/img/structure/B14160764.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
